

# Spectroscopic Analysis of 3-Bromo-6-methoxypyridin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-6-methoxypyridin-2-amine

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## Abstract

This technical guide provides a structured overview of the spectroscopic characterization of **3-Bromo-6-methoxypyridin-2-amine** (CAS No. 511541-63-2). Due to the limited availability of public experimental data, this document serves as a template, outlining the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and the detailed experimental protocols for their acquisition. This guide is intended to assist researchers in the identification and characterization of this compound. Predicted mass spectrometry data is included for reference.

## Introduction

**3-Bromo-6-methoxypyridin-2-amine** is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its chemical structure, assessing its purity, and understanding its chemical properties. This guide details the standard spectroscopic techniques used for this purpose.

Chemical Structure:

Compound Information:

Identifier	Value
IUPAC Name	3-bromo-6-methoxypyridin-2-amine
CAS Number	511541-63-2
Molecular Formula	C6H7BrN2O
Molecular Weight	203.04 g/mol

## Spectroscopic Data

Note: Experimental data for **3-Bromo-6-methoxypyridin-2-amine** is not readily available in public databases. The following tables are templates that can be populated once experimental data is acquired.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ NMR (Proton NMR)

$^1\text{H}$  NMR spectroscopy provides information about the number of different types of protons and their chemical environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available				

### 2.1.2. $^{13}\text{C}$ NMR (Carbon-13 NMR)

<sup>13</sup>C NMR spectroscopy is used to determine the number of different carbons in a molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available		N-H stretch (amine)
Data not available		C-H stretch (aromatic)
Data not available		C=C stretch (aromatic)
Data not available		C-N stretch
Data not available		C-O stretch (ether)
Data not available		C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following table presents predicted data from PubChem.[\[1\]](#)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	202.98146
[M+Na] <sup>+</sup>	224.96340
[M-H] <sup>-</sup>	200.96690
[M+NH <sub>4</sub> ] <sup>+</sup>	220.00800
[M+K] <sup>+</sup>	240.93734

## Experimental Protocols

### NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- Sample Preparation: Approximately 5-10 mg of **3-Bromo-6-methoxypyridin-2-amine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- <sup>1</sup>H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the low natural abundance of <sup>13</sup>C.

### IR Spectroscopy

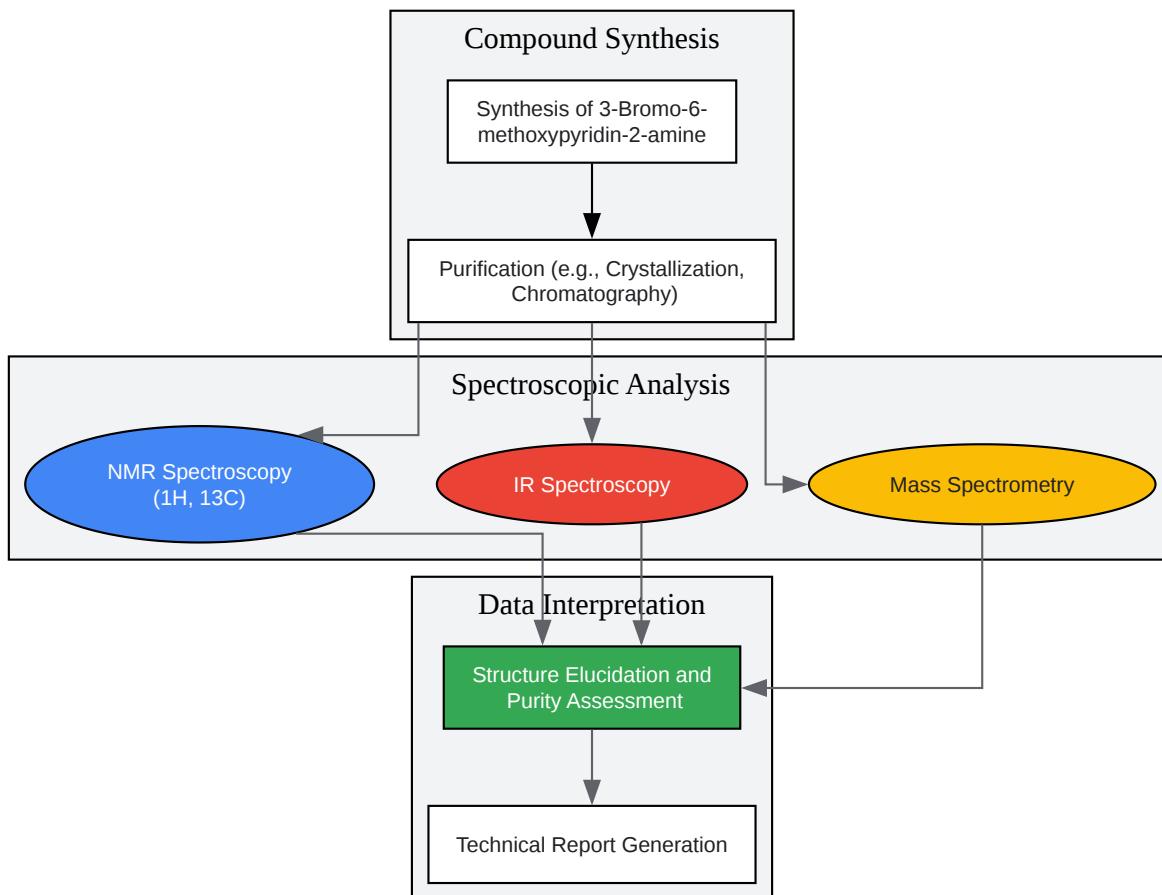
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>. A background spectrum is recorded and subtracted from the sample spectrum.

## Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is used.
- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
- Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode over a relevant  $m/z$  range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-6-methoxypyridin-2-amine**.



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Caption: General workflow for synthesis and spectroscopic characterization.

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## References

- 1. PubChemLite - 3-bromo-6-methoxypyridin-2-amine (C6H7BrN2O)  
[pubchemlite.lcsb.uni.lu]
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